Capeserod hydrochloride

説明

Capeserod HCl, also known as SL-650155, is a 5-hydroxytriptamine 4 (5-HT4) receptor agonist potentially for the treatment of Alzheimer's disease.

作用機序

Target of Action

Capeserod Hydrochloride is a selective partial agonist of the serotonin type 4 (5-HT4) receptor . The 5-HT4 receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that has various functions, including the regulation of mood, appetite, and sleep .

Mode of Action

As a 5-HT4 receptor partial agonist , this compound binds to these receptors and mimics the action of serotonin to a certain extent . It has a Ki value of 0.6 nM and an intrinsic activity (IA) of 40-50% relative to serotonin .

Biochemical Pathways

The activation of 5-HT4 receptors by this compound can lead to various downstream effects. In the gastrointestinal (GI) tract, these receptors perform various functions, including gastric emptying, decreasing oesophageal reflux, and promoting intestinal peristalsis .

Pharmacokinetics

It’s worth noting that the drug was found to be safe and well-tolerated in clinical trials .

Result of Action

This compound potently enhances cognition, learning, and memory, and also possesses antidepressant effects . It has been investigated in multiple clinical trials involving over 600 patients .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is being repurposed for use in the treatment of gastrointestinal (GI) diseases

生化学分析

Biochemical Properties

Capeserod hydrochloride interacts with the 5-HT4 receptor, a type of serotonin receptor . It acts as a partial agonist, stimulating cAMP production with a maximal effect of 40 to 50% of serotonin . This interaction with the 5-HT4 receptor is key to its role in biochemical reactions.

Cellular Effects

In cells expressing the 5-HT4(b) and 5-HT4(e) splice variants, this compound acts as a partial agonist . It influences cell function by modulating the activity of these receptors, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the 5-HT4 receptor . As a partial agonist, it binds to this receptor and modulates its activity, leading to changes in intracellular signaling and potentially influencing gene expression .

生物活性

Capeserod hydrochloride, also known as SL-650155, is a selective partial agonist of the serotonin 5-HT4 receptor. This compound has garnered attention for its potential therapeutic applications, particularly in cognitive enhancement and gastrointestinal disorders. This article delves into the biological activity of Capeserod, summarizing key findings from clinical studies and preclinical research.

Capeserod functions primarily through its interaction with the 5-HT4 receptors, which are G-protein-coupled receptors involved in various physiological processes, including cognition and gastrointestinal motility. The compound exhibits partial agonistic activity at the 5-HT4(b) and 5-HT4(e) splice variants, stimulating cyclic adenosine monophosphate (cAMP) production with an efficacy of approximately 40-50% compared to serotonin .

Cognitive Enhancing Properties

Research has demonstrated that Capeserod significantly enhances cognitive functions in animal models. Notably:

- Memory Improvement : In a series of tests, Capeserod improved retention in object recognition tasks when administered intraperitoneally or orally at doses ranging from 0.001 to 0.1 mg/kg. This effect was antagonized by the selective 5-HT4 antagonist SDZ 205,557, confirming the role of 5-HT4 receptor activation in its promnesic effects .

- Reversal of Cognitive Deficits : Capeserod effectively reversed cognitive deficits in aged rats during linear maze tasks and scopolamine-induced memory impairments in mice subjected to water maze tests .

Gastrointestinal Applications

Capeserod's mechanism also extends to gastrointestinal health. The compound has been repurposed for potential use in treating gastrointestinal disorders due to its ability to enhance motility through 5-HT4 receptor activation:

- Clinical Trials : Over 600 patients have participated in multiple clinical trials assessing Capeserod's safety and efficacy for various indications, including neurological disorders and gastrointestinal conditions. These trials have shown that Capeserod is well-tolerated with a favorable safety profile .

- Potential Indications : First Wave BioPharma plans to initiate clinical trials targeting gastrointestinal diseases in 2024, leveraging AI-driven analyses that suggest Capeserod's unique mechanism could address significant unmet clinical needs in this area .

Safety Profile

Capeserod has demonstrated a robust safety profile across its clinical assessments. Notably, it has shown no significant cardiovascular, gastrointestinal, or central nervous system side effects at doses exceeding those effective for cognitive enhancement . This positions Capeserod as a promising candidate for both cognitive and gastrointestinal applications without the common adverse effects associated with many other compounds targeting similar pathways.

Research Findings Summary

The following table summarizes key research findings related to Capeserod's biological activity:

Case Studies

In a notable case study involving Alzheimer's disease models, Capeserod was shown to improve learning and memory performance significantly compared to controls. This study highlights the potential for Capeserod not only as a cognitive enhancer but also as a therapeutic agent for neurodegenerative conditions .

科学的研究の応用

Neurological Disorders

Capeserod has been primarily studied for its potential in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease. Initial clinical trials indicated that it could reverse cognitive impairments in animal models, including aged rats and those with scopolamine-induced memory deficits . A notable aspect of its action is its synergistic effect when combined with cholinesterase inhibitors like rivastigmine, which enhances its cognitive-promoting properties .

Case Study: Cognitive Enhancement

- Study Design: Animal models (rats and mice) were used to assess the effects of capeserod on learning and memory.

- Results: Significant improvements were observed in object recognition tasks and maze tests, suggesting its potential as a promnesic agent .

Gastrointestinal Disorders

Capeserod's role as a 5-HT4 receptor agonist positions it as a candidate for treating various gastrointestinal conditions, including gastroparesis and irritable bowel syndrome (IBS). Recent developments indicate that First Wave BioPharma is exploring capeserod's repurposing for gastrointestinal disorders based on safety data from previous trials involving over 600 patients . The drug's mechanism aligns with enhancing gastrointestinal motility, similar to other 5-HT4 agonists like prucalopride.

Potential Applications:

- Gastroparesis

- Irritable Bowel Syndrome

- Pediatric Ulcerative Colitis

Case Study: Gastrointestinal Trials

- Background: Capeserod was previously halted in phase II trials for Alzheimer's but is now being repositioned.

- Current Status: First Wave plans to initiate new clinical trials targeting gastrointestinal applications in 2024 .

Safety Profile

Capeserod has demonstrated a favorable safety profile in preclinical studies. It exhibited no significant adverse effects on cardiovascular or central nervous system functions even at doses exceeding therapeutic levels by over 100-fold . This aspect is critical as it supports the drug’s potential for broader therapeutic applications without the risk of severe side effects commonly associated with other CNS-active agents.

特性

IUPAC Name |

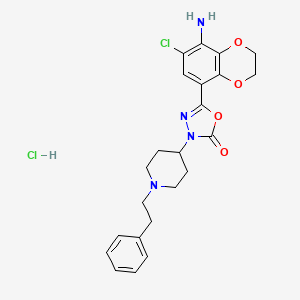

5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNFXZHLRNQJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430955 | |

| Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191023-43-5 | |

| Record name | Capeserod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191023435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPESEROD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8TM6AN9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。